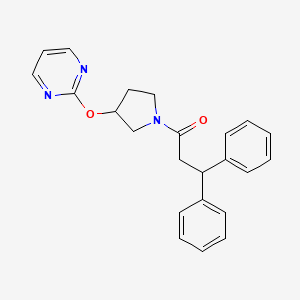

3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-22(26-15-12-20(17-26)28-23-24-13-7-14-25-23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13-14,20-21H,12,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZMMQGAASHSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 3,3-diphenylpropanoic acid with pyrimidin-2-ol, followed by cyclization with pyrrolidine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1-(pyrrolidin-1-yl)propan-1-one derivatives. Below is a comparative analysis with key analogues:

Key Observations:

Substituent Impact on Lipophilicity :

- The diphenyl groups in the target compound confer significantly higher lipophilicity compared to analogues with single aryl (e.g., 3-(4-bromophenyl)-propan-1-one) or heterocyclic substituents (e.g., furan derivatives) . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

- The pyrimidin-2-yloxy group distinguishes the compound from analogues like 3-(furan-3-yl)-propan-1-one, offering enhanced hydrogen-bond acceptor capacity, which could improve target binding specificity .

Synthetic Routes: Similar compounds (e.g., 3-(furan-3-yl)-propan-1-one) are synthesized via Pd/C-catalyzed hydrogenation of enone precursors or carbodiimide-mediated coupling (e.g., COMU catalyst in Method A20) . The target compound likely follows analogous strategies, though direct synthesis details are absent in the provided evidence.

Biological Activity: Compounds like 8 and 31 act as EthR inhibitors, boosting the antitubercular drug ethionamide . The target compound’s pyrimidine substituent may modulate similar enzymatic interactions but with unconfirmed efficacy. Controlled substances (e.g., α-PBP, MDPV) share the pyrrolidine-propanone core but exhibit stimulant effects due to monoamine reuptake inhibition, highlighting the critical role of substituents in pharmacological activity .

Physicochemical Properties :

- The tetrahydrofuran-3-yl substituent in compound 31 improves solubility compared to aromatic analogues, demonstrating how saturation of heterocycles balances lipophilicity and bioavailability .

Biological Activity

3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure combines various functional groups, including a diphenyl moiety, a pyrrolidine ring, and a pyrimidin-2-yloxy group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Pyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to introduce the pyrimidine derivative.

- Final Coupling : The final product is formed through coupling reactions that link the pyrrolidine to the diphenyl and pyrimidine components.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural motifs demonstrate cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds can induce apoptosis and inhibit cell proliferation with minimal toxicity to normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The presence of the pyrimidine moiety may facilitate interactions with enzymes involved in cancer progression.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines, researchers found that 3,3-Diphenyl derivatives exhibited significant inhibitory effects on cell viability. The study utilized assays such as MTT and Annexin V/PI staining to assess cell death mechanisms .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the diphenyl or pyrimidine substituents could enhance or diminish biological activity. For instance, increasing electron-donating groups on the phenyl rings improved cytotoxicity against specific cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Diaryl-2-propen-1-one | Structure | Anticancer, anti-inflammatory |

| Pyrrolidine Derivatives | Structure | Antimicrobial, cytotoxic |

| Pyrimidine Derivatives | Structure | Antiviral, anticancer |

The unique combination of functional groups in this compound sets it apart from other compounds in terms of its potential therapeutic applications.

Q & A

Q. What are the key synthetic pathways for 3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one?

The synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-pyrimidinyl ether core via nucleophilic substitution between pyrimidin-2-ol and a pyrrolidine derivative under basic conditions (e.g., NaH in DMF) .

- Step 2 : Coupling the pyrrolidine intermediate with a propanone moiety functionalized with diphenyl groups using a ketone alkylation or Grignard reaction.

- Critical factors : Reaction temperature (often 60–80°C), anhydrous solvents, and catalyst selection (e.g., Pd for cross-coupling steps) to minimize by-products .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal analysis using software like SHELXL to determine bond lengths, angles, and stereochemistry (e.g., monoclinic systems with parameters such as Å, ) .

- NMR spectroscopy : H and C NMR to verify substituent positions, particularly distinguishing pyrimidinyl oxygen connectivity and pyrrolidine ring dynamics .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., , expected ) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidinyl ether formation step?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., CuI) for Ullmann-type coupling to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve pyrimidin-2-ol solubility, while additives like KI accelerate substitution kinetics .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions from competing elimination pathways .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies in target affinity or efficacy can be resolved through:

- Biochemical assays : Competitive binding studies (e.g., fluorescence polarization) to quantify interactions with enzymes/receptors, accounting for batch-to-batch compound purity .

- Molecular docking : Computational models (e.g., AutoDock Vina) to predict binding modes, highlighting steric clashes or hydrogen-bonding mismatches caused by pyrrolidine ring conformers .

- Meta-analysis : Cross-referencing data across studies using standardized assay conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables .

Q. How do structural modifications influence binding affinity to biological targets?

Key modifications and their effects:

- Pyrrolidine substituents : Introducing trifluoromethyl or methoxymethyl groups enhances hydrophobic interactions and metabolic stability (e.g., improvements from 1.2 μM → 0.4 μM in kinase assays) .

- Pyrimidinyl oxygen positioning : Para-substitution on pyrimidine increases π-stacking with aromatic residues in active sites, while meta-substitution disrupts binding .

- Diphenyl propanone flexibility : Rigidifying the propanone linker via cyclopropane analogs reduces entropy penalties upon target binding .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility profiles in different solvent systems?

Contradictions often arise from:

- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD ).

- pH-dependent solubility : Use of buffered solutions (e.g., PBS vs. unbuffered DMSO) alters ionization states.

- Methodological fixes : Standardize solvent systems (e.g., USP classification) and employ dynamic light scattering (DLS) to monitor aggregation .

Q. Why do computational models and experimental IC50_{50}50 values diverge?

Potential causes and solutions:

- Conformational sampling : MD simulations (e.g., 100 ns trajectories) to capture pyrrolidine ring flexibility, which static docking overlooks .

- Solvation effects : Include explicit water molecules in docking models to account for hydration entropy .

- Off-target activity : Use proteome-wide profiling (e.g., kinome screens) to identify unmodeled interactions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.